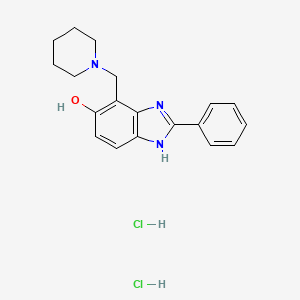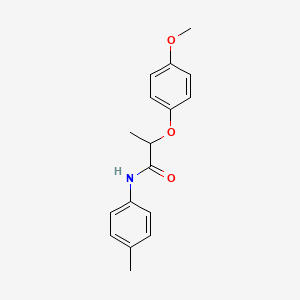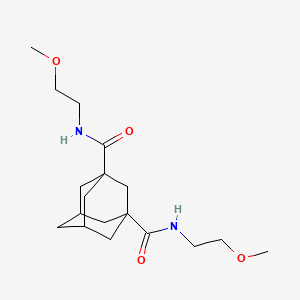
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride, also known as P5M6, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes. This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate inflammation. This compound has also been shown to inhibit HIV replication by targeting CK2-mediated phosphorylation of the viral protein Tat.
实验室实验的优点和局限性
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, this compound may have off-target effects on other proteins that share structural similarities with CK2.
未来方向
There are several future directions for the study of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride. One direction is to study the role of CK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit CK2-mediated phosphorylation of tau protein, which is implicated in the pathogenesis of these diseases. Another direction is to study the role of CK2 in cancer therapy. This compound has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Finally, this compound can be used as a starting point for the development of new CK2 inhibitors with improved potency and selectivity.
合成方法
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be synthesized by reacting 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazole with hydrochloric acid in ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been used to study the role of CK2 in HIV replication, inflammation, and neurodegeneration.
属性
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2ClH/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14;;/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZCFUAEIQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)

![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)